Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate
CAS No.: 3963-75-5
Cat. No.: VC2417097
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3963-75-5 |
---|---|
Molecular Formula | C7H13NO2S |
Molecular Weight | 175.25 g/mol |
IUPAC Name | methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate |
Standard InChI | InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3 |
Standard InChI Key | AMHPVDWIPMNOSV-UHFFFAOYSA-N |
SMILES | CC1(NC(CS1)C(=O)OC)C |
Canonical SMILES | CC1(NC(CS1)C(=O)OC)C |
Introduction
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a chemical compound with the molecular formula C7H13NO2S and a molecular weight of approximately 175.25 g/mol . This compound features a thiazolidine ring, a five-membered heterocyclic structure containing sulfur and nitrogen, with two methyl groups at the second position. The presence of these methyl groups distinguishes it from other similar thiazolidine derivatives.
Synthesis
The synthesis of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate typically involves multi-step synthetic pathways. These methods highlight the versatility in synthesizing this compound for research and application purposes, particularly in medicinal chemistry.
Applications
This compound is used as a chiral building block in the synthesis of more complex molecules and derivatives. Its unique combination of steric bulk and functional groups makes it valuable for various applications, including the development of pharmaceuticals.
Biological Activity and Research Findings
While specific biological activities associated with methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate are not well-documented, compounds with similar thiazolidine moieties have shown potential in inhibiting tumor cell growth and reversing carcinogenesis . Further research is necessary to elucidate the biological properties of this compound.
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate | Contains a thiazolidine ring with two methyl groups at the second position and a carboxylate ester at the fourth position | Provides steric bulk and functional groups for chemical reactivity and biological activity |
2,2-Dimethylthiazolidine-4-carboxylic acid | Contains a carboxylic acid instead of an ester | Directly involved in biological activity studies |
(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | Has a different stereochemistry at the fourth position | Potentially different biological properties |
Methyl thiazolidine-4-carboxylate | Lacks additional methyl groups | Simpler structure; fewer steric hindrances |
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